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molecular formula C11H14O3 B8718843 2-(3,4-Methylenedioxyphenyl)-2-methylpropyl alcohol

2-(3,4-Methylenedioxyphenyl)-2-methylpropyl alcohol

Cat. No. B8718843
M. Wt: 194.23 g/mol
InChI Key: PPGNSVHWVIRQLC-UHFFFAOYSA-N
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Patent
US09290473B2

Procedure details

A suspension of 3A° molecular sieves (6.5 g) in CH2Cl2 (15 mL) was stirred at room temperature for 30 minutes and then PCC (pyridinium chlorochromate) (2 g) was added. To this PCC suspension, a solution of Compound H (1 g, 5.15 mmol) in dry CH2Cl2 (15 mL) was added dropwise and was stirred at room temperature for 3.5 hours.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[O:12]1[C:16]2[CH:17]=[CH:18][C:19]([C:21]([CH3:25])([CH3:24])[CH2:22][OH:23])=[CH:20][C:15]=2[O:14][CH2:13]1>C(Cl)Cl>[O:12]1[C:16]2[CH:17]=[CH:18][C:19]([C:21]([CH3:25])([CH3:24])[CH:22]=[O:23])=[CH:20][C:15]=2[O:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(CO)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at room temperature for 3.5 hours
Duration
3.5 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O1COC2=C1C=CC(=C2)C(C=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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